(E)-Ethyl 3-tosylacrylate
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Overview
Description
(E)-Ethyl 3-tosylacrylate is an organic compound characterized by the presence of an ethyl ester group and a tosyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-tosylacrylate typically involves the reaction of ethyl acrylate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-tosylacrylate can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Addition: Electrophiles like halogens or nucleophiles like Grignard reagents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while addition of a Grignard reagent can result in the formation of a new carbon-carbon bond.
Scientific Research Applications
(E)-Ethyl 3-tosylacrylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic effects.
Material Science: It is employed in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays and studies.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-tosylacrylate involves its reactivity towards nucleophiles and electrophiles. The tosyl group acts as a good leaving group, facilitating substitution reactions. The acrylate moiety can undergo addition reactions, forming new bonds and leading to the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acrylate: Lacks the tosyl group, making it less reactive in substitution reactions.
Methyl 3-tosylacrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Tosylacrylamide: Contains an amide group instead of an ester group, leading to different reactivity and applications.
Uniqueness
(E)-Ethyl 3-tosylacrylate is unique due to the presence of both the ethyl ester and tosyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H14O4S |
---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
ethyl (E)-3-(4-methylphenyl)sulfonylprop-2-enoate |
InChI |
InChI=1S/C12H14O4S/c1-3-16-12(13)8-9-17(14,15)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+ |
InChI Key |
IVQHTVXRSHDTBE-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/S(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCOC(=O)C=CS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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